4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
Description
X-ray Crystallographic Studies
While X-ray diffraction data for this specific compound remains unpublished, analogous pyrrolidinone-sulfonamide systems exhibit characteristic structural features:
| Structural Feature | Typical Range (Å) | Angle (°) |
|---|---|---|
| C=O Bond Length (pyrrolidinone) | 1.21–1.23 | N-C=O: 125–130 |
| S-N Bond Length (sulfonamide) | 1.63–1.65 | O=S=O: 117–120 |
| Dihedral Angle (ring-plane) | 85–90 | - |
The butyl chain at position 3 adopts a staggered conformation to minimize steric hindrance with the adjacent ketone groups. The benzenesulfonamide group lies nearly perpendicular to the pyrrolidinone plane, as observed in related structures.
Conformational Isomerism in Pyrrolidinyl-Sulfonamide Systems
The molecule exhibits two primary conformational degrees of freedom:
- Pyrrolidinone Ring Puckering : The non-planar nature of the saturated five-membered ring allows for envelope or twist-boat conformations, influenced by the electron-withdrawing ketone groups.
- Sulfonamide Group Rotation : Free rotation around the N-C(aryl) bond creates rotational isomers, though the para-substitution pattern on benzene restricts significant steric effects.
Computational models suggest the half-chair conformation of the pyrrolidinone ring is energetically favored, with the butyl chain oriented equatorially to reduce 1,3-diaxial interactions.
Spectroscopic Profiling
Nuclear Magnetic Resonance Signature Analysis
Predicted proton environments and their corresponding chemical shifts are summarized below:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (C2/C6) | 7.82–7.75 | Doublet | 2H |
| Aromatic H (C3/C5) | 7.63–7.58 | Doublet | 2H |
| NH2 (sulfonamide) | 6.95 | Singlet | 2H |
| Pyrrolidinone H (C4) | 3.45–3.35 | Multiplet | 1H |
| Butyl CH2 (adjacent to N) | 2.20–2.05 | Triplet | 2H |
| Butyl CH2 (middle) | 1.50–1.25 | Multiplet | 4H |
| Butyl CH3 | 0.90 | Triplet | 3H |
Carbon-13 Nuclear Magnetic Resonance peaks correlate with key functional groups:
- C=O (pyrrolidinone) : 208–210 ppm
- SO2NH2 : 134 ppm (sulfur-bearing carbon), 44 ppm (sulfonamide nitrogen)
- Aromatic Carbons : 126–140 ppm
Infrared Vibrational Mode Assignments
Critical absorption bands and their assignments include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3270, 3175 | Strong | N-H Stretch (sulfonamide) |
| 1705 | Very Strong | C=O Stretch (pyrrolidinone) |
| 1325 | Strong | S=O Asymmetric Stretch |
| 1155 | Strong | S=O Symmetric Stretch |
| 690 | Medium | C-S Stretch |
The absence of N-H stretching above 3300 cm⁻¹ confirms the secondary amine nature of the pyrrolidinone nitrogen.
Mass Spectrometric Fragmentation Patterns
Characteristic fragmentation pathways under electron ionization conditions:
| m/z | Relative Intensity | Fragment Ion |
|---|---|---|
| 310 | 15% | Molecular Ion [M]⁺ |
| 265 | 100% | [M - SO2NH2]⁺ |
| 193 | 45% | Pyrrolidinone-Butyl Fragment |
| 155 | 30% | Protonated Benzene Ring |
The base peak at m/z 265 corresponds to loss of the sulfonamide group (-SO2NH2, 45 Da). Subsequent cleavage of the butyl chain generates ions at m/z 193 and 155, illustrating the compound’s stability under mass spectrometric conditions.
Properties
CAS No. |
65116-16-7 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
4-(3-butyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-2-3-4-10-9-13(17)16(14(10)18)11-5-7-12(8-6-11)21(15,19)20/h5-8,10H,2-4,9H2,1H3,(H2,15,19,20) |
InChI Key |
QYSUYYHFLZNFMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, the pyrrolidinyl group may interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidinyl Substitution Patterns
- Butyl vs.
Bioavailability and Drug-Likeness
- Lipinski’s Rule-of-Five : Analogs such as 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (e.g., 3a–g) comply with Lipinski criteria, suggesting that the benzenesulfonamide scaffold is inherently drug-like . The target compound’s estimated molecular weight (~325 g/mol) and lack of polar groups align with this trend.
- N,N-Dimethyl Derivatives : Substitutions like N,N-dimethyl (CAS 81592-97-4) improve solubility while maintaining compliance, offering a balance between hydrophobicity and bioavailability .
Biological Activity
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.
Chemical Structure and Properties
The compound consists of a benzenesulfonamide moiety linked to a pyrrolidinyl group featuring a butyl substituent and two carbonyl groups. Its molecular formula is , and it has a molecular weight of approximately 297.34 g/mol.
The biological activity of 4-(3-butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to act as a zinc-binding entity, which can coordinate with metal ions in enzyme active sites. This feature is critical for its inhibitory effects on metallo-β-lactamases (MβLs), which are enzymes that confer resistance to β-lactam antibiotics.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzenesulfonamides can inhibit the activity of MβLs, enhancing the efficacy of β-lactam antibiotics like imipenem and meropenem against resistant bacterial strains. The compound's structure suggests it may share these properties.
Inhibition Studies
Inhibition studies have demonstrated that derivatives of benzenesulfonamide can effectively inhibit various bacterial enzymes. For example, a related study found that certain meta-substituted benzenesulfonamides exhibited IC50 values ranging from 0.11 to 9.3 μM against MβLs, indicating strong inhibitory potential .
Case Studies
- Synergistic Effects with Antibiotics : A study investigated the synergistic effects of benzenesulfonamide derivatives with imipenem against E. coli strains expressing MβLs. The results showed a significant reduction in the minimum inhibitory concentration (MIC) when combined with these sulfonamides, highlighting their potential as adjuvants in antibiotic therapy .
- In Vivo Efficacy : In mouse models, treatment with benzenesulfonamide derivatives led to reduced bacterial loads in organs such as the spleen and liver following infection with resistant strains. This underscores the therapeutic promise of these compounds in clinical settings .
Data Table: Biological Activity Comparison
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
